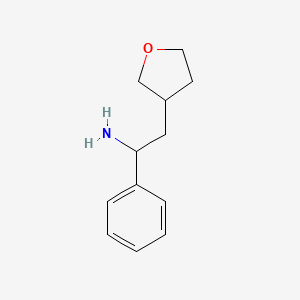

2-(Oxolan-3-yl)-1-phenylethan-1-amine

Description

2-(Oxolan-3-yl)-1-phenylethan-1-amine is a secondary amine featuring a phenyl group and an oxolane (tetrahydrofuran) ring attached to an ethanamine backbone. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its ketone analog, 2-(Oxolan-3-yl)-1-phenylethan-1-one (CAS: 1423024-49-0), serves as a small-molecule scaffold in research, highlighting the structural adaptability of this chemical family .

Properties

IUPAC Name |

2-(oxolan-3-yl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIULQRVPYFTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Phenylacetamide Derivatives in Presence of Oxolane Ring

Another method involves the reduction of phenylacetamide derivatives that already include the oxolane ring. This approach uses specific hydride reagents to reduce amides to amines.

- Typical Reducing Agents:

- Zinc borohydride in tetrahydrofuran solution (5% mass concentration).

- Lithium aluminium hydride (LiAlH4) for faster reaction but with higher cost and side reactions.

- Sodium borohydride (NaBH4) is milder but slower and requires longer reaction times.

- Procedure:

- Phenylacetamide derivative and toluene are added to the zinc borohydride solution in THF.

- The mixture is heated slowly to 90–96 °C and stirred for 3.5–4.5 hours.

- After cooling, the reaction mixture is acidified with 10% hydrochloric acid, filtered, and extracted with chloroform.

- The organic layer is basified to pH 11–12 with 20% sodium hydroxide and extracted again with chloroform.

- Drying over anhydrous magnesium sulfate and distillation under reduced pressure yields the target amine.

- Yields: This method achieves high yields with fewer side reactions compared to LiAlH4 or iron powder reductions.

- Notes: The ratio of phenylacetamide to toluene is approximately 10.8 g to 70 ml; chloroform extraction is performed multiple times to ensure purity.

Use of Sulfonyl Chloride Protection and Palladium-Catalyzed Reactions

Patents describe methods involving the protection of amine groups with sulfonyl chlorides followed by palladium-catalyzed coupling to introduce the oxolane moiety or to functionalize the phenylethanamine backbone.

- Reagents: 2,4,6-trimethylbenzenesulfonyl chloride or 4-toluenesulfonyl chloride.

- Catalysts: Palladium-based catalysts (e.g., Pd/C).

- Solvents: Tetrahydrofuran, toluene, ethanol.

- Conditions: Reflux or controlled heating under inert atmosphere.

- Applications: This method allows selective functionalization and can be used to synthesize intermediates for 2-(Oxolan-3-yl)-1-phenylethan-1-amine.

Comparative Analysis of Reducing Agents for Amide Reduction

| Reducing Agent | Reaction Time | Yield | Cost | Side Reactions | Notes |

|---|---|---|---|---|---|

| Zinc borohydride (5% THF) | 3.5–4.5 hours | High | Moderate | Minimal | Preferred for balance of yield/cost |

| Lithium aluminium hydride | Very fast | High | High | Many side reactions | Expensive, requires careful handling |

| Sodium borohydride | Long (hours) | Moderate to low | Low | Minimal but slow reaction | Gentle but inefficient |

| Iron powder | Variable | Low | Low | Incomplete reaction | Low yield, not preferred |

Key Parameters for Optimal Preparation

| Parameter | Optimal Range/Value | Impact on Reaction |

|---|---|---|

| Reaction Temperature | 90–96 °C | Ensures efficient reduction without decomposition |

| Reaction Time | 3.5–4.5 hours | Sufficient for complete reduction |

| pH during Extraction | Acidic (10% HCl), then alkaline (pH 11–12) | Facilitates separation and purification |

| Solvent Ratio (Phenylacetamide:Toluene) | 10.8 g : 70 ml | Maintains solubility and reaction efficiency |

| Number of Chloroform Extractions | 2 times before alkalization, 5 times after | Maximizes product purity |

Summary of Research Findings

- Zinc borohydride in tetrahydrofuran is an effective reducing agent for preparing phenylethylamine derivatives with oxolane rings, balancing reaction time, yield, and cost.

- Reductive amination strategies using oxolane-3-carboxaldehyde and phenylethylamine precursors provide a mild and selective route.

- Protection of amines with sulfonyl chlorides combined with palladium-catalyzed coupling allows for versatile synthetic modifications.

- Extraction and purification steps involving acid-base manipulation and multiple organic solvent extractions are critical for high purity.

- Side reactions and incomplete reductions are minimized by careful control of reaction conditions and choice of reducing agent.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-1-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(Oxolan-3-yl)-1-phenylethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The oxolane ring and phenylethylamine backbone allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Electronic and Steric Effects

- The fluorine atom in 2-(4-fluorophenyl)-1-phenylethan-1-amine enhances electron-withdrawing properties and metabolic stability, making it advantageous for drug design .

- The imidazole and oxadiazole rings in analogues introduce nitrogen-rich heterocycles, enabling hydrogen bonding and π-stacking interactions critical for target binding in bioactive molecules .

Conformational Flexibility

Chirality and Enantioselectivity

Solubility and Stability

- Hydrochloride salts (e.g., oxadiazole and methanamine derivatives) improve aqueous solubility, addressing a common limitation of hydrophobic amines like the target compound .

Research and Application Trends

- Pharmaceuticals : The imidazole and oxadiazole derivatives are prioritized in drug discovery due to their bioactivity, whereas the discontinued status of this compound suggests a niche or exploratory role .

- Material Science : 4-(Oxolan-3-yl)but-2-en-1-amine’s conjugated system is explored for polymer and hybrid material synthesis .

Biological Activity

2-(Oxolan-3-yl)-1-phenylethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which may confer distinct biological activities. This article reviews the current understanding of its biological activity, including preliminary studies, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of CHN and a molecular weight of 193.27 g/mol. It features a phenylethanamine structure along with an oxolane (tetrahydrofuran) moiety, which may influence its interaction with biological targets.

Biological Activity Overview

While detailed pharmacological data on this compound is limited, preliminary studies suggest several potential biological activities:

- Antimicrobial Properties : Initial investigations indicate that compounds with similar structures exhibit antimicrobial effects, suggesting that this compound may also possess such properties.

- Cytotoxicity : Some derivatives of phenylethanamines have shown cytotoxic effects against various cancer cell lines, indicating a possible avenue for cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxolane ring can facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins or enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(Oxolan-3-yl)ethan-1-amine | Amine | Potentially lower activity than 2-(oxolan) |

| 2-(Tetrahydrofuran)ethanamine | Ether/Amine | Different ring structure; varied reactivity |

| Phenethylamine | Simple Amine | Well-studied; known for stimulant properties |

| 4-(Hydroxyphenyl)butanamide | Amide | Exhibits anti-inflammatory effects |

The unique combination of the oxolane ring and the phenylethylamine backbone may confer distinct biochemical interactions compared to these similar compounds.

Case Studies and Research Findings

Although comprehensive case studies specifically on 2-(Oxolan-3-yyl)-1-phenylethan-1-amine are lacking, research on related compounds provides insights into potential applications. For instance, studies on phenethylamines have demonstrated their effectiveness as stimulants and their interactions with neurotransmitter systems. These findings suggest that further exploration of 2-(Oxolan-3-yyl)-1-phenylethan-1-amine could yield significant therapeutic insights.

Example Study: Antimicrobial Activity

A study investigating the antimicrobial properties of phenylethylamines reported varying degrees of efficacy against bacterial strains. The findings indicated that modifications in the amine structure could enhance or diminish activity, highlighting the importance of structural optimization in drug development .

Future Research Directions

Given the preliminary findings regarding the biological activity of 2-(Oxolan-3-yyl)-1-phenylethan-1-amine, future research should focus on:

- In Vitro Studies : Conducting detailed in vitro assays to evaluate the antimicrobial and cytotoxic properties.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Structure–Activity Relationship (SAR) : Exploring how variations in the chemical structure influence biological activity.

Q & A

Q. How can researchers address discrepancies in the compound’s solubility data reported in different solvents?

- Methodology :

- Solubility Screening : Use shake-flask method with UV quantification in buffers (pH 1–10) and solvents (DMSO, ethanol) .

- Co-solvency Studies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Thermodynamic Modeling : Hansen solubility parameters to predict optimal solvent mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.